rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
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Overview
Description
rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is a complex organic compound with a unique structure It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride involves multiple steps. One common synthetic route includes the formylation of rac-(3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one followed by condensation with rac-5-bromo-3-methyl-2(5H)-furanone . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its therapeutic properties, including antimicrobial and anticancer activities. Industrially, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride can be compared with other similar compounds, such as rac-(3aR,8aR)-octahydro-2H-cyclohepta[b]furan-3a-carboxylic acid and (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol . These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Properties
Molecular Formula |
C10H20ClNO3 |
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Molecular Weight |
237.72 g/mol |
IUPAC Name |
6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-12-7-8-14-10-4-2-3-9(10,11)5-6-13-10;/h2-8,11H2,1H3;1H |
InChI Key |
DEZYLGOZJALEOT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC12CCCC1(CCO2)N.Cl |
Origin of Product |
United States |
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